4-acetamido-N-propylbenzamide
Overview
Description
It is known for its unique structure, which includes an acetamido group and a propylbenzamide moiety
Preparation Methods
The synthesis of 4-acetamido-N-propylbenzamide typically involves the reaction of 4-aminobenzamide with acetic anhydride and propylamine. The reaction conditions usually include a solvent such as dichloromethane and a catalyst like pyridine. The reaction is carried out at room temperature, and the product is purified using techniques such as recrystallization or column chromatography.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
4-acetamido-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are amines and alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in the compound. Common reagents for substitution include halogens and nucleophiles. The major products of substitution reactions are halogenated or alkylated derivatives.
Scientific Research Applications
4-acetamido-N-propylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Researchers often use this compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and molecular pathways. It may also serve as a probe for studying protein-ligand interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Researchers are exploring its use as an anti-inflammatory agent and its potential to inhibit specific enzymes.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-acetamido-N-propylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
4-acetamido-N-propylbenzamide can be compared to other similar compounds, such as:
4-acetamido-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of a propyl group. It may exhibit different chemical and biological properties due to this structural variation.
4-acetamido-N-ethylbenzamide: Similar to this compound, but with an ethyl group. This compound may have different reactivity and applications.
4-acetamido-N-butylbenzamide: This compound has a butyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and unique chemical reactivity.
Properties
IUPAC Name |
4-acetamido-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-13-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHIIBPKBXASGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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